N,N,N'-Triméthyl-1,4-benzènediamine

Vue d'ensemble

Description

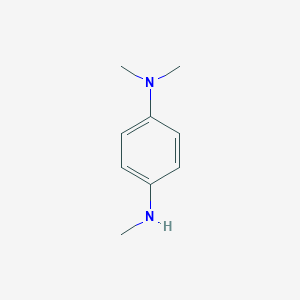

N,N,N’-Trimethyl-1,4-benzenediamine is an organic compound with the molecular formula C9H14N2. It is a derivative of 1,4-benzenediamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

N,N,N’-Trimethyl-1,4-benzenediamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.

Industry: N,N,N’-Trimethyl-1,4-benzenediamine is used in the production of polymers and as a stabilizer in certain industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-1,4-benzenediamine can be synthesized through several methods. One common method involves the methylation of 1,4-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-1,4-benzenediamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N,N,N’-Trimethyl-1,4-benzenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: N,N,N’-Trimethyl-1,4-benzenediamine can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of N,N,N’-Trimethyl-1,4-benzenediamine.

Mécanisme D'action

The mechanism of action of N,N,N’-Trimethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In biochemical assays, it can act as a redox mediator, facilitating electron transfer reactions. The compound’s methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Benzenediamine: The parent compound without methyl groups.

N,N,N’,N’-Tetramethyl-1,4-benzenediamine: A similar compound with four methyl groups.

1,2-Benzenediamine, N,N,N’-trimethyl-: A positional isomer with methyl groups on different nitrogen atoms.

Uniqueness

N,N,N’-Trimethyl-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity compared to its parent compound, 1,4-benzenediamine.

Activité Biologique

N,N,N'-Trimethyl-1,4-benzenediamine (commonly referred to as 6PPD) is a chemical compound that has garnered attention due to its applications in various industries, particularly as an antioxidant in rubber products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

- Chemical Name : N,N,N'-Trimethyl-1,4-benzenediamine

- CAS Number : 793-24-8

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

Mutagenicity and Toxicity

Research indicates that 6PPD exhibits low mutagenic activity. In vitro studies have shown that it does not induce unscheduled DNA synthesis in mammalian cell test systems nor does it demonstrate mutagenic effects in bacterial assays . The acute toxicity of 6PPD is moderate via oral administration (LD50 values of approximately 893 mg/kg for females and 1005 mg/kg for males), while dermal exposure presents lower toxicity levels .

Sensitization Potential

The compound has been associated with sensitization properties, particularly in occupational settings where exposure to rubber products containing 6PPD occurs. Studies have documented cases of contact dermatitis linked to the use of p-phenylenediamine derivatives, including 6PPD . The N-substitution on the benzene ring can influence the sensitization potential, with longer alkyl chains generally increasing this risk.

Case Studies

- Occupational Exposure : A study highlighted cases of allergic contact dermatitis among workers handling rubber products containing 6PPD. The sensitization was attributed to prolonged skin exposure and inadequate protective measures .

- Animal Studies : In chronic exposure studies involving rats, a NOAEL (No Observed Adverse Effect Level) of 75 mg/kg bw/day was determined based on observed effects such as increased liver weight and vacuolar liver degeneration at higher doses .

Antioxidant Properties

6PPD is primarily used as an antioxidant in rubber manufacturing. Its efficacy in preventing oxidative degradation has been well documented. It acts by scavenging free radicals and preventing chain reactions that lead to polymer degradation .

Environmental Impact

The environmental persistence of 6PPD has raised concerns regarding its ecological impact. Studies indicate that it is nearly insoluble in water (1 mg/l at 20 °C) and can accumulate in soil, posing risks to aquatic organisms when leached into waterways . The LC50 values for aquatic species such as Daphnia magna have been reported at low concentrations, indicating significant toxicity under certain conditions .

Data Tables

Propriétés

IUPAC Name |

1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUBHMURFEJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201944 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-34-6 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.